Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-aminothiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)4-5(8)13-10-9-4/h8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPBFBRSAXUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate has demonstrated significant antimicrobial properties. It has been studied against various bacterial and fungal strains, showing effectiveness through mechanisms such as disrupting cell membrane integrity.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action includes the activation of apoptotic pathways and inhibition of enzymes involved in cancer progression.
- Cytotoxicity Assays : In vitro studies show potent activity with IC50 values indicating significant potential for cancer therapy. For instance, certain derivatives have shown antiproliferative effects against breast carcinoma and colon carcinoma cell lines .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for:
- Antiviral Activity : Potential against various viral infections by modulating viral replication processes.
- Antioxidant Properties : Exhibits significant radical-scavenging activity, contributing to protective effects against oxidative stress-related diseases .
Agricultural Applications
The compound has been explored for its potential use in agriculture as an insecticide and fungicide. Its structural features allow it to act as an insect growth regulator and exhibit anti-phytoviral activities.
Insecticidal Activity
Research indicates that derivatives of thiadiazoles can be effective in controlling agricultural pests. For example, compounds similar to this compound have shown promising results in bioactive screening against pests affecting crops .
Industrial Applications
In addition to its biological activities, this compound is utilized as a corrosion inhibitor in industrial applications. Its ability to form stable complexes with metal ions makes it valuable for protecting metals from corrosion in harsh environments.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions (temperature, solvent choice) to achieve high yields and purity. These conditions are critical for maintaining the biological activity of the compound during synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of microbial cell membranes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
Key Differences :
- Molecular Formula : C₅H₇N₃O₂S vs. C₇H₁₁N₃O₂S (tert-butyl analog).
- Molecular Weight : 173.19 g/mol vs. 201.25 g/mol.
- Ester Group : Ethyl (smaller, less steric hindrance) vs. tert-butyl (bulkier, higher lipophilicity).
- Solubility : Ethyl ester is insoluble in water ; tert-butyl analog likely exhibits even lower aqueous solubility due to increased hydrophobicity.
- Applications : Both serve as pharmaceutical intermediates , but the tert-butyl group may enhance stability during acid-sensitive reactions .
Reactivity :
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
Key Differences :
- Substituent: Bromine (electrophilic) at position 5 vs. amino group (nucleophilic).
- Reactivity: The bromo derivative undergoes nucleophilic aromatic substitution (e.g., with amines to introduce amino groups) , whereas the amino-substituted compound participates in amide couplings or diazotization.
- Applications: Bromo derivatives are precursors for synthesizing amino-thiadiazoles via substitution, highlighting the tert-butyl compound’s role as a downstream intermediate .
Triazole Derivatives (e.g., 5-mercapto-1,2,3-triazole)
Structural and Functional Contrasts :
- Heterocycle : 1,2,3-thiadiazole (sulfur-containing) vs. 1,2,3-triazole (nitrogen-rich, more aromatic).
- Reactivity : Thiadiazoles can undergo Dimroth rearrangement to form triazoles under mild basic conditions . This transformation alters electronic properties, reducing sulfur’s electron-withdrawing effects and enhancing aromaticity.
- Applications : Triazoles are favored in medicinal chemistry for hydrogen-bonding interactions, whereas thiadiazoles offer unique electronic profiles for targeting specific enzymes .
Methyl 5-azido-1,2,4-triazole-3-carboxylate
Comparative Insights :
- Heterocycle : 1,2,4-triazole (different ring numbering) vs. 1,2,3-thiadiazole.
- Substituents: Azido group (click chemistry utility) vs. amino group (versatile in derivatization).
- Reactivity: Azido groups enable Huisgen cycloaddition, whereas amino groups facilitate Schiff base formation or cross-coupling reactions .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Stability
| Compound | Stability Under Basic Conditions | Key Reactivity Pathways |
|---|---|---|
| This compound | High (steric protection) | Amide coupling, ester hydrolysis (acidic) |
| Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Moderate | Ester hydrolysis, nucleophilic substitution |
| 5-Mercapto-1,2,3-triazole | Low (prone to oxidation) | Thiol-disulfide exchange, alkylation |
Biological Activity
Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁N₃O₂S
- Molecular Weight : Approximately 201.25 g/mol
- Functional Groups : Contains a tert-butyl group and a carboxylate functional group attached to a thiadiazole ring.
The presence of the thiadiazole ring, which includes nitrogen and sulfur atoms, enhances the compound's reactivity and interaction with biological molecules, making it a subject of extensive research in drug development.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial and fungal strains:
- Mechanism : The compound appears to inhibit microbial growth by disrupting cell membrane integrity and interfering with essential metabolic processes.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
2. Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. It induces apoptosis in cancer cells through various mechanisms:
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxic effects on different cancer cell lines, with IC50 values indicating potent activity.
The mechanism of action includes the activation of apoptotic pathways and inhibition of specific enzymes involved in cancer progression .
3. Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for:
- Antiviral Activity : The compound shows potential against various viral infections by modulating viral replication processes .
- Antioxidant Properties : It exhibits significant radical-scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Study : A comparative study showed that this compound had a higher antimicrobial efficacy compared to standard antibiotics against resistant strains of bacteria.
- Cytotoxicity Evaluation : In a recent study involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutic agents at comparable concentrations .
Future Directions
Research continues to explore the therapeutic potential of this compound through:
- Synthesis of Derivatives : Modifying the chemical structure to enhance biological activity and reduce toxicity.
- Clinical Trials : Investigating its efficacy and safety in clinical settings for various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate, and what methodological considerations ensure reproducibility?
- Answer : A one-pot protocol is commonly employed for synthesizing thiadiazole derivatives, involving sequential functionalization of the thiadiazole core. For example, potassium 5-amino-1,3,4-thiadiazole-2-thiolate can be reacted with tert-butyl esters under mild conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . Key considerations include controlling reaction temperature (20–25°C), stoichiometric ratios of reagents, and purification via flash chromatography (200–300 mesh silica gel) to isolate the product in high purity (>95%) .
Q. How is the structural integrity of this compound validated in crystallographic or spectroscopic studies?
- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation. For spectroscopic validation:
- NMR : Analyze the tert-butyl singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), and the thiadiazole ring protons at 6.5–7.5 ppm .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 173.193 should align with the molecular formula C₅H₇N₃O₂S .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when introducing sterically hindered substituents to the thiadiazole core?
- Answer : Steric effects from the tert-butyl group can hinder nucleophilic substitution. Mitigation strategies include:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Employing coupling reagents like DCC/HOBt for amide bond formation, achieving yields >90% in Boc-protected intermediates .
- Statistical optimization via ANOVA to evaluate the significance of temperature, solvent, and catalyst effects .
Q. What analytical approaches resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H-NMR spectra?
- Answer : Discrepancies may arise from tautomerism or rotameric equilibria. Solutions include:
- Variable-temperature NMR to assess dynamic processes (e.g., Boc group rotation) .
- Computational modeling (DFT) to predict coupling constants and compare with experimental data .
- Heteronuclear correlation experiments (HSQC/HMBC) to confirm connectivity in ambiguous cases .
Q. How does the tert-butyl group influence the compound’s reactivity in ring-opening or rearrangement reactions?
- Answer : The tert-butyl group’s electron-donating nature stabilizes carbocation intermediates, facilitating ring-opening reactions. For example:
- Under basic conditions, the Boc group can undergo cleavage, releasing CO₂ and forming reactive amines .
- In Dimroth rearrangements, the thiadiazole ring reorganizes to triazoles, with tert-butyl acting as a stabilizing moiety (93% yield observed in analogous systems) .
Safety and Handling
Q. What safety protocols are critical when handling tert-butyl-protected thiadiazoles in laboratory settings?
- Answer : Key precautions include:
- Storage in airtight containers at –20°C to prevent hydrolysis of the Boc group .
- Use of explosion-proof equipment and grounded containers to mitigate fire risks from peroxide byproducts .
- Immediate decontamination of spills with 10% sodium bicarbonate solution to neutralize acidic degradation products .
Applications in Heterocyclic Chemistry
Q. How is this compound utilized as a building block for synthesizing bioactive heterocycles?
- Answer : The 5-amino-thiadiazole core serves as a precursor for:
- Triazoles : Reaction with ortho-phenylenediamine yields triazole derivatives via Dimroth rearrangement (76–93% yield) .
- Peptide mimics : Coupling with amino acids via carbodiimide chemistry generates thiazole-containing oligopeptides, which exhibit DNA minor groove binding .
Data Reproducibility and Statistical Validation
Q. What statistical methods ensure reproducibility in biological or catalytic studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
